4-Bromobenzo[D]oxazole is a chemical compound with the molecular formula C7H4BrNO . It is a heterocyclic compound that plays a very essential role in the area of medicinal chemistry .
The synthesis of oxazole derivatives has been a subject of interest for researchers for decades. One of the methods involves the use of phenyl boronic acid as a catalyst in the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenyl boronic acid .
The molecular structure of 4-Bromobenzo[D]oxazole consists of a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .
Oxazole and its derivatives have been investigated in the advancement of novel compounds which show favorable biological activities . The scaffold of oxazole has been intermittently satisfied as a functional lead molecule .
4-Bromobenzo[D]oxazole has a molecular weight of 198.02 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .
4-Bromobenzo[D]oxazole is a heterocyclic compound characterized by the presence of a bromine atom and an oxazole ring fused to a benzene ring. This compound has garnered attention in various fields of chemistry due to its unique structural properties and potential applications in medicinal chemistry and materials science.
4-Bromobenzo[D]oxazole can be synthesized from various precursors, including brominated phenols and amino compounds. Its derivatives are often explored for biological activity, particularly in the development of pharmaceuticals.
4-Bromobenzo[D]oxazole belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. It is classified under the broader category of heterocycles, compounds that contain atoms other than carbon in their ring structure.
Several methods have been developed for the synthesis of 4-Bromobenzo[D]oxazole:
For example, one synthesis method involves stirring a mixture of 4-bromobenzaldehyde and 2-aminophenol in a solvent-free environment at room temperature, which yields 4-Bromobenzo[D]oxazole in high purity and yield .
The molecular formula for 4-Bromobenzo[D]oxazole is , with a molecular weight of approximately 215.03 g/mol. The structure features:
The compound exhibits distinct spectral characteristics that can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, confirming its molecular structure.
4-Bromobenzo[D]oxazole can participate in various chemical reactions:
For instance, when treated with organometallic reagents, 4-Bromobenzo[D]oxazole can be transformed into various functionalized derivatives suitable for further applications in organic synthesis.
The mechanism by which 4-Bromobenzo[D]oxazole exerts its biological effects often involves interaction with specific biological targets:
Studies have shown that certain derivatives exhibit significant inhibition against specific enzymes relevant in disease pathways, indicating their potential therapeutic applications .
4-Bromobenzo[D]oxazole has several notable applications:
The Van Leusen oxazole synthesis, employing Tosylmethyl Isocyanide (TosMIC, 25) as a versatile C2N1 synthon, is a cornerstone method for constructing 5-substituted oxazole rings, including 4-bromobenzo[d]oxazole derivatives. This reaction involves the base-catalyzed [3+2] cycloaddition of TosMIC with aldehydes, forming an oxazoline intermediate that eliminates toluenesulfinic acid (TosH) to yield the oxazole product [2] [6]. For brominated derivatives such as 4-bromobenzo[d]oxazole, ortho-aminophenol derivatives bearing bromine substituents serve as precursors. A magnetically catalyzed adaptation achieves 98% yield of 2-(4-bromophenyl)benzo[d]oxazole (CAS 3164-13-4, C₁₃H₈BrNO) within 8 minutes at room temperature under solvent-free conditions using Amino glucose-functionalized silica-coated NiFe₂O₄ nanoparticles (NiFe₂O₄@SiO₂@aminoglucose) [1]. Key advantages include:
Recent innovations include ionic liquid-mediated reactions (e.g., [bmim]BF₄), enabling one-pot synthesis of 4,5-disubstituted oxazoles with solvent recyclability [5] [6].
Table 1: Van Leusen Synthesis of 4-Bromobenzo[d]oxazole Derivatives
Substrate | Catalyst | Conditions | Yield (%) | Reference |
---|---|---|---|---|
4-Bromobenzaldehyde | NiFe₂O₄@SiO₂@aminoglucose | RT, solvent-free, 8 min | 98 | [1] |
3-Formylindole | K₂CO₃, Methanol, reflux | 3–6 h | 85* | [6] |
Bis(4-formylbiphenyl) | K₂CO₃, Methanol, reflux | 12 h | 91** | [6] |
**Yield for oxazole product; *Yield for C₂-symmetric bis(oxazole) derivative*
Direct bromination of benzo[d]oxazole faces significant challenges due to the electron-deficient nature of the oxazole ring, which diminishes its reactivity toward electrophiles. Electrophilic Aromatic Substitution (EAS) requires activation via Lewis acid catalysts (e.g., FeBr₃ or AlBr₃) to polarize Br₂ into a more electrophilic "Br⁺" species [7] [9]. However, regioselectivity complications arise:
Alternative strategies include:
Table 2: Bromination Methods for Oxazole Derivatives
Method | Conditions | Regioselectivity | Limitations |
---|---|---|---|
EAS (Br₂/FeBr₃) | 25–80°C, CH₂Cl₂ | C5 > C4 | Overbromination, low yield |
Directed Metalation | TMPMgCl·LiCl, –78°C, then Br₂ | C4/C7 specific | Requires stoichiometric organometallics |
Pre-functionalized synthesis | Van Leusen with brominated aldehydes | Controlled | Dependent on aldehyde availability |
Magnetically recoverable catalysts (MRCs) address catalyst separation challenges in heterocyclic synthesis. Silica-coated NiFe₂O₄ nanoparticles functionalized with amino glucose (NiFe₂O₄@SiO₂@aminoglucose) exemplify this technology for synthesizing 4-bromobenzo[d]oxazole derivatives [1] [3]. Key attributes include:
Applications extend to tandem reactions, such as Knoevenagel condensation followed by Van Leusen cyclization, enhancing molecular complexity without isolating intermediates. For industrial adoption, MRCs must overcome:
Continuous flow reactors offer transformative advantages for synthesizing thermally sensitive or hazardous intermediates like oxazoles. Key benefits include:
A telescoped flow process for 4-bromobenzo[d]oxazole could integrate:
Table 3: Flow Reactor Performance vs. Batch for Oxazole Synthesis
Parameter | Batch Reactor | Continuous Flow Reactor | Advantage |
---|---|---|---|
Heat transfer | Low (0.001 kW) | High (1,000+ kW manageable) | Prevents decomposition |
Hazard containment | Large worst-case release (1,000+ L) | Minimal release (0.1 L) | Enhanced safety |
Mixing efficiency | Gradient-dependent | Uniform via passive mixing | Higher yields |
Scale-up method | Geometric similarity | Numbering-up or longer reactors | Lower ΔG‡ |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1